1-Phenyl-pentylamine

Vue d'ensemble

Description

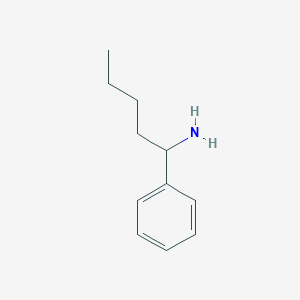

1-Phenyl-pentylamine is an organic compound belonging to the class of amines It features a phenyl group attached to a pentylamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-pentylamine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with ammonia and hydrogen in the presence of a catalyst. Another method includes the reaction of phenylacetonitrile with hydrogen in the presence of a metal catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-pentylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate

Activité Biologique

1-Phenyl-pentylamine, a compound classified under the category of phenylalkylamines, has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound has the chemical formula and is characterized by a phenyl group attached to a pentylamine chain. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to influence the release and reuptake of catecholamines, particularly dopamine and norepinephrine. This mechanism suggests potential applications in treating conditions related to mood and attention.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Stimulant Activity : Similar to other phenethylamines, it may exert stimulant effects on the central nervous system (CNS), enhancing alertness and energy levels.

- Mood Enhancement : Preliminary studies indicate that it may have mood-lifting properties, potentially useful in managing depressive disorders.

- Appetite Suppression : There are indications that this compound may suppress appetite, making it a candidate for weight management therapies.

Case Studies and Experimental Data

Recent studies have explored the biological activity of this compound in various contexts:

- Neurotransmitter Release : A study demonstrated that this compound significantly increases dopamine release in vitro, indicating its potential as a dopaminergic agent .

- Behavioral Studies : Animal models treated with this compound showed increased locomotor activity, suggesting stimulant properties akin to amphetamines .

- Toxicology Reports : Safety evaluations have indicated that at therapeutic doses, this compound exhibits a favorable safety profile; however, high doses may lead to adverse effects such as increased heart rate and anxiety .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Phenyl-pentylamine is an aromatic amine characterized by a phenyl group attached to a pentyl chain. Its structural formula can be represented as follows:This compound's unique structure allows it to participate in various chemical interactions, making it a candidate for several applications.

Medicinal Chemistry Applications

This compound has been investigated for its potential in drug development due to its ability to act as a bioisostere for more traditional amines. This property allows it to mimic the biological activity of existing drugs while potentially offering improved pharmacokinetic profiles.

Case Studies in Drug Development

- Gamma-Secretase Inhibitors : Research indicates that bicyclo[1.1.1]pentanes, similar in structure to this compound, have been utilized in the design of potent gamma-secretase inhibitors. These compounds are critical in Alzheimer's disease treatment due to their role in processing amyloid precursor protein (APP) .

- Appetite Suppression : Preliminary studies suggest that this compound may suppress appetite, positioning it as a candidate for weight management therapies. In animal models, the compound demonstrated significant effects on feeding behavior, indicating its potential utility in obesity treatment .

Neuropharmacological Applications

The compound has also been explored for its effects on the central nervous system. Its structural similarity to other amines suggests potential interactions with neurotransmitter systems.

Behavioral Studies

A study examining the impact of pentylamine on insect vectors showed that it could inhibit humidity detection in mosquitoes, affecting their oviposition behavior. This finding suggests potential applications in pest control strategies .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Gamma-secretase inhibitors | Potential for Alzheimer's treatment |

| Appetite Suppression | Weight management therapies | Significant effects on feeding behavior |

| Neuropharmacology | Impact on insect behavior | Potential pest control applications |

Propriétés

IUPAC Name |

1-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUVVWBTBOYJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475945 | |

| Record name | 1-PHENYL-PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61501-03-9 | |

| Record name | 1-PHENYL-PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.